
3-(4-Bromo-2-fluorophenoxy)piperidine
Descripción general
Descripción
3-(4-Bromo-2-fluorophenoxy)piperidine, also known as 3-BF-PIP, is a synthetic compound that is widely used in scientific research, especially in the fields of organic chemistry and biochemistry. It is a fluorinated piperidine derivative that has been used in a variety of laboratory experiments, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenoxy)piperidine has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and biochemistry. In drug discovery, 3-(4-Bromo-2-fluorophenoxy)piperidine has been used to synthesize new compounds with potential therapeutic applications. In organic synthesis, 3-(4-Bromo-2-fluorophenoxy)piperidine has been used to synthesize a variety of organic compounds, including heterocyclic compounds, which are important in drug discovery and development. In biochemistry, 3-(4-Bromo-2-fluorophenoxy)piperidine has been used to study the biochemical and physiological effects of various compounds, including the effect of drugs on the body.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenoxy)piperidine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of signals between neurons. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which can lead to a variety of physiological effects, including increased alertness and improved memory.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-(4-Bromo-2-fluorophenoxy)piperidine are not yet fully understood. However, it has been shown to have a variety of effects, including increased alertness, improved memory, and increased levels of acetylcholine. In addition, 3-(4-Bromo-2-fluorophenoxy)piperidine has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects, as well as to have protective effects against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Bromo-2-fluorophenoxy)piperidine in laboratory experiments include its high purity and its ability to be synthesized in good yields using simple reactions. In addition, 3-(4-Bromo-2-fluorophenoxy)piperidine is relatively inexpensive and can be stored for long periods of time without losing its potency. The limitations of using 3-(4-Bromo-2-fluorophenoxy)piperidine in laboratory experiments include its potential to cause toxicity and its potential to interact with other compounds, which can lead to unexpected results.
Direcciones Futuras
The potential future directions for 3-(4-Bromo-2-fluorophenoxy)piperidine research include further study of its biochemical and physiological effects, further development of its synthesis methods, further exploration of its potential therapeutic applications, and further study of its potential toxicity. Additionally, further research could be done on its potential to interact with other compounds, its potential to cause side effects, and its potential to cause drug interactions. Finally, further research could be done on its potential to be used in drug delivery systems and its potential to be used as an ingredient in cosmetics.
Propiedades
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBKYIDBCZAEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-fluorophenoxy)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



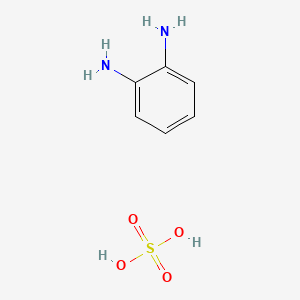

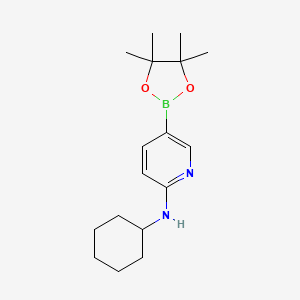

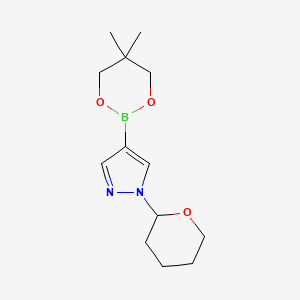
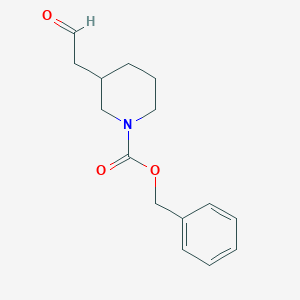

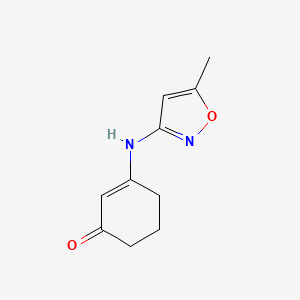

![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)

![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

